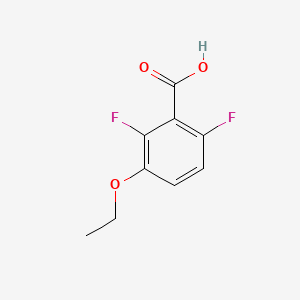

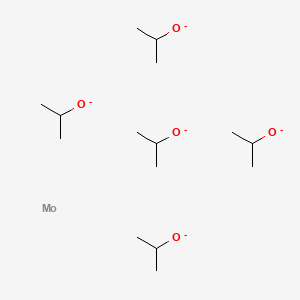

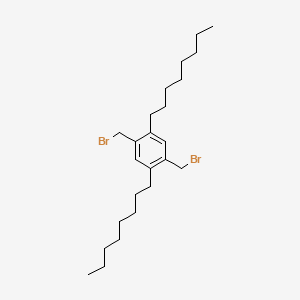

![molecular formula C7H9Cl2N3 B1612120 8-Aminoimidazo[1,2-a]pyridin-dihydrochlorid CAS No. 235106-56-6](/img/structure/B1612120.png)

8-Aminoimidazo[1,2-a]pyridin-dihydrochlorid

Übersicht

Beschreibung

Imidazo[1,2-a]pyridin-8-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are nitrogen-containing heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various classes of drugs .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-8-amine dihydrochloride is characterized by a fused bicyclic 5,6 heterocycle . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of similar compounds have been obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Optoelektronische Geräte

8-Aminoimidazo[1,2-a]pyridin-dihydrochlorid-Derivate zeigen großes Potenzial im Bereich der Optoelektronik. Diese Verbindungen werden für ihren Einsatz in Geräten untersucht, die Licht detektieren und steuern, was Anwendungen wie Leuchtdioden (LEDs), Photodetektoren und Solarzellen umfasst .

Sensoren

Die einzigartigen Eigenschaften dieser Derivate machen sie für die Sensortechnologie geeignet. Forscher untersuchen ihren Einsatz in chemischen Sensoren und Biosensoren, die eine hohe Empfindlichkeit und Selektivität für verschiedene Umwelt- und Bioanalyten bieten können .

Antikrebsmittel

Es besteht großes Interesse im pharmazeutischen Bereich an den Antikrebseigenschaften von this compound. Studien konzentrieren sich auf die Synthese von Derivaten, die als potente Antikrebsmittel mit geringeren Nebenwirkungen im Vergleich zur traditionellen Chemotherapie wirken können .

Konfokale Mikroskopie und Bildgebung

Diese Verbindungen werden auch als Emitter in konfokalen Mikroskopie- und Bildgebungstechniken eingesetzt. Ihre lumineszierenden Eigenschaften ermöglichen einen verbesserten Bildkontrast und eine höhere Auflösung, was in der biologischen Forschung und medizinischen Diagnostik entscheidend ist .

Organische Synthese

this compound dient als vielseitiges Gerüst in der organischen Synthese. Es wird verwendet, um neue Synthesemethoden zu entwickeln und seine Reaktivität zu erforschen, um vielfältige biologische Aktivitäten zu erzeugen .

Materialwissenschaft

In der Materialwissenschaft wird der strukturelle Charakter dieser Verbindung genutzt, um neue Materialien mit gewünschten Eigenschaften zu entwickeln. Ihre Anwendungen reichen von der Herstellung neuartiger Polymere bis hin zur Verbesserung der Funktionalität bestehender Materialien .

Arzneimittelentwicklung

Die faszinierende chemische Struktur der Verbindung macht sie zu einem wertvollen Gerüst in der Arzneimittelentwicklung. Forscher entwickeln ständig this compound-Derivate aufgrund ihrer vielfältigen biologischen Aktivität und ihres potenziellen therapeutischen Einsatzes .

Naturstoffe

Schließlich finden diese Derivate Anwendungen im Bereich der Naturstoffe. Sie werden verwendet, um natürliche Verbindungen nachzuahmen oder zu modifizieren, was zur Entdeckung neuer Medikamente und zu einem besseren Verständnis biologischer Prozesse führt .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors . .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound may interact with its targets through covalent bonding .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry , suggesting that it may influence multiple biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines , suggesting potential anticancer activity.

Action Environment

It’s known that the functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which may be influenced by environmental conditions.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridin-8-amine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways . For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, affecting cellular signaling pathways. Additionally, Imidazo[1,2-a]pyridin-8-amine dihydrochloride can bind to proteins involved in DNA replication and repair, influencing cellular processes at the molecular level .

Cellular Effects

Imidazo[1,2-a]pyridin-8-amine dihydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, Imidazo[1,2-a]pyridin-8-amine dihydrochloride can modulate the expression of genes involved in cell cycle regulation and metabolic processes, thereby affecting overall cell function .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridin-8-amine dihydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . For instance, it can inhibit kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, Imidazo[1,2-a]pyridin-8-amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,2-a]pyridin-8-amine dihydrochloride can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Imidazo[1,2-a]pyridin-8-amine dihydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridin-8-amine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

Imidazo[1,2-a]pyridin-8-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By influencing these pathways, Imidazo[1,2-a]pyridin-8-amine dihydrochloride can alter cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyridin-8-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

Imidazo[1,2-a]pyridin-8-amine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate its interactions with biomolecules and influence its overall biological effects .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-8-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h1-5H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOMZTUGRVWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599050 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-56-6 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

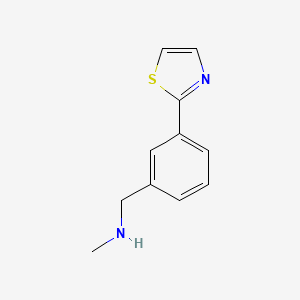

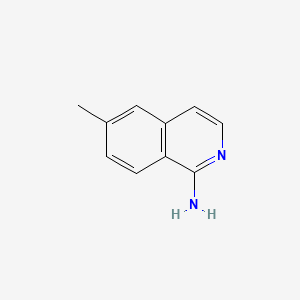

![3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B1612038.png)